molecular formula C19H21NO4S B5731454 2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic

2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic

Cat. No.: B5731454
M. Wt: 359.4 g/mol
InChI Key: VJBIDAXFIFLMJR-UHFFFAOYSA-N
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Description

The compound 2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic belongs to a class of cyclopenta-fused thiophene derivatives, which are characterized by a bicyclic structure combining a thiophene ring and a cyclopentane moiety. The core scaffold, 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid, is functionalized at the 2-position with an o-tolyloxy-acetylamino group. This substitution introduces steric and electronic effects that influence its physicochemical properties and biological activity.

Properties

IUPAC Name

ethyl 2-[[2-(2-methylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-3-23-19(22)17-13-8-6-10-15(13)25-18(17)20-16(21)11-24-14-9-5-4-7-12(14)2/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBIDAXFIFLMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic typically involves multi-step organic reactions. One common approach is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives Additionally, nickel and palladium-based catalytic systems are often employed in the synthesis of thiophene-based compounds due to their efficiency and ability to produce high yields .

Industrial Production Methods

Industrial production of thiophene derivatives, including 2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic, often involves large-scale catalytic processes. Nickel-catalyzed Kumada catalyst-transfer polycondensation and palladium-catalyzed Suzuki–Miyaura couplings are popular strategies for synthesizing functionalized thiophenes . These methods are favored for their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of thiophene derivatives include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Nickel, palladium, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Scientific Research Applications

2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituents, molecular weights, and reported activities:

Compound Name Substituent (R Group) Molecular Weight (g/mol) Key Properties/Activities Source (Evidence ID)
Target Compound o-Tolyloxy-acetylamino Not explicitly provided Inferred kinase inhibition potential -
2-(2-Furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid 2-Furoylamino Not provided Solid state (mp 219°C); store at room temp
Methyl 2-{[1-(2-Furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-... Complex furoylamino-phenylethyl 424.47 Structural complexity for targeted binding
2-(2-(2-Oxo-2H-chromen-7-yloxy)acetamido)-5,6-dihydro-4H-...-3-carboxamide Chromenyloxy-acetamido 384.41 Intermediate in organic synthesis
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido Not provided Antifungal and antibacterial activities
2-(Chloroacetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Chloroacetylamino Not provided Synthetic intermediate

Physicochemical Properties

  • Melting Points: Analogs exhibit melting points ranging from 114–116°C (ethyl ester derivatives ) to 219°C (furoylamino-substituted compound ). The o-tolyloxy group may increase melting point due to aromatic stacking.
  • Solubility : The carboxylic acid moiety in the target compound enhances water solubility compared to ester derivatives (e.g., methyl or ethyl esters in ).

Biological Activity

2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic is a thiophene derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of thiophene derivatives known for their diverse applications in medicinal chemistry, materials science, and organic electronics. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopentathiophene core with various functional groups. Its IUPAC name is ethyl 2-[[2-(2-methylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. The molecular formula is C19H21NO4SC_{19}H_{21}NO_4S, and it has a molecular weight of approximately 357.44 g/mol.

Target of Action

Thiophene derivatives interact with various biological targets, leading to multiple pharmacological effects. The specific interactions of 2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic with cellular receptors and enzymes are yet to be fully elucidated but are believed to involve modulation of key biochemical pathways.

Mode of Action

The compound may exert its effects through several mechanisms:

  • Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and modulate inflammatory pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

Biological Activity Overview

The biological activities of 2-(2-o-Tolyloxy-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic can be summarized as follows:

Activity Description
Anticancer Induces apoptosis in cancer cells; inhibits tumor growth in vitro and in vivo.
Anti-inflammatory Reduces inflammation markers; potential use in treating inflammatory diseases.
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria.
Analgesic Demonstrates pain-relieving properties in animal models.

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on the compound's effect on human cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating strong inhibitory effects on cell viability compared to standard chemotherapeutics.
  • Anti-inflammatory Research : In vivo models showed that treatment with this compound reduced edema and inflammatory cytokine levels significantly compared to untreated controls.
  • Antimicrobial Testing : The compound was tested against various pathogens, showing a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli.

Q & A

Q. Key Table: Synthesis Methods

Reaction TypeReagents/ConditionsYieldReference
Schiff baseEthanol, glacial HOAc, reflux (5h)60–80%
Ester hydrolysisNaOH (aq.), THF, 24h63–96%

Advanced Synthesis

Q: How can reaction conditions be optimized to improve yields or regioselectivity? A:

  • Catalyst screening : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to enhance Schiff base formation kinetics .
  • Solvent effects : Use polar aprotic solvents (DMF or DMSO) for sterically hindered substrates to improve solubility .
  • Temperature control : Lower reflux temperatures (e.g., 60°C) reduce side reactions in hydrolysis steps .

Basic Characterization

Q: Which spectroscopic techniques are critical for structural confirmation? A:

  • ¹H/¹³C NMR : Assign cyclopentane protons (δ 2.25–3.30 ppm) and aromatic/amide signals (δ 7.0–13.2 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH/OH groups (3200–3500 cm⁻¹) .

Advanced Characterization

Q: How can spectral contradictions (e.g., ambiguous NH signals) be resolved? A:

  • Variable-temperature NMR : Resolve overlapping NH/OH peaks by analyzing temperature-dependent chemical shifts .
  • X-ray crystallography : Resolve regiochemistry ambiguities (e.g., cyclopentane ring conformation) as in thioureido-thiophene derivatives .

Basic Biological Activity

Q: What assays are used to evaluate antiviral or antibacterial activity? A:

  • Enzyme inhibition : Test against viral polymerases (e.g., influenza PB1-PB2 interface) via fluorescence polarization .
  • MIC assays : Screen antibacterial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

Advanced Biological Mechanisms

Q: How does structural modification influence antiviral potency (e.g., substituent effects)? A:

  • Electron-withdrawing groups (e.g., -F, -CF₃) enhance binding to viral RNase H active sites (IC₅₀ improvements of 3–5×) .
  • Molecular docking : Use AutoDock Vina to simulate interactions with HIV-1 RNase H (PDB: 3LP2) .

Q. Key Table: Substituent Effects on Activity

SubstituentTargetIC₅₀ (μM)Reference
-OCH₃HIV-1 RNase H12.5
-FInfluenza PB18.2

Basic Safety and Handling

Q: What safety protocols are recommended for handling this compound? A:

  • PPE : Use nitrile gloves, goggles, and fume hoods due to skin/eye irritation risks .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Data Contradictions

Q: How to resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)? A:

  • Batch reproducibility : Verify purity via HPLC (>95%) and control solvent residues (e.g., DMSO) .
  • Assay standardization : Use internal controls (e.g., ribavirin for antiviral assays) to normalize inter-lab variability .

SAR Studies

Q: How to design structure-activity relationship (SAR) studies for this scaffold? A:

  • Systematic substitution : Modify the o-tolyloxy group (e.g., halogens, alkyl chains) and measure activity shifts .
  • Pharmacophore mapping : Identify critical moieties (e.g., carboxylic acid, cyclopentane) via 3D-QSAR using CoMFA .

Advanced Analytical Challenges

Q: How to address low solubility in aqueous buffers during in vitro testing? A:

  • Prodrug strategies : Synthesize methyl/ethyl esters to improve permeability, then hydrolyze in situ .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .

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